5-Acetyl-3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-4-carbonitrile
Description
5-Acetyl-3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-4-carbonitrile is an oxazole derivative featuring a 1,2-oxazole core substituted with an acetyl group at position 5, a 2,4,6-trimethoxyphenyl group at position 3, and a carbonitrile group at position 4. Oxazole derivatives are widely studied for applications in medicinal and agrochemical research due to their structural versatility and pharmacological relevance. This compound, in particular, has been investigated for herbicidal activity, as part of a broader class of structurally related analogs .
Properties
CAS No. |
649746-10-1 |
|---|---|
Molecular Formula |
C15H14N2O5 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
5-acetyl-3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H14N2O5/c1-8(18)15-10(7-16)14(17-22-15)13-11(20-3)5-9(19-2)6-12(13)21-4/h5-6H,1-4H3 |
InChI Key |
TWIVPNVTAPLAOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NO1)C2=C(C=C(C=C2OC)OC)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carbonitrile typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with alkynes to form isoxazoles. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-Acetyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Studied for its potential anticancer properties and its ability to inhibit specific enzymes and proteins.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-(2,4,6-trimethoxyphenyl)isoxazole-4-carbonitrile involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions can lead to the disruption of cellular processes, making the compound a potential anticancer agent .
Comparison with Similar Compounds
Research Findings and Data Analysis
- Selective Herbicidal Action : The compound’s moderate activity against rape but inactivity against barnyard grass suggests selectivity toward broadleaf plants, possibly due to differences in enzyme systems or cellular uptake between plant types .
- Synergistic Effects of Substituents : The combination of acetyl, carbonitrile, and trimethoxyphenyl groups creates a balanced electronic profile, optimizing interactions with herbicidal targets while maintaining solubility.
Biological Activity
5-Acetyl-3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-4-carbonitrile is a synthetic compound with significant potential in pharmacological applications. Its structure includes an oxazole ring, which is known for various biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound through various studies and findings.
The chemical structure and properties of 5-acetyl-3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-4-carbonitrile are summarized in the following table:
| Property | Value |
|---|---|
| Common Name | 5-Acetyl-3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-4-carbonitrile |
| CAS Number | 649746-10-1 |
| Molecular Formula | C₁₅H₁₄N₂O₅ |
| Molecular Weight | 302.28 g/mol |
| LogP | 2.44 |
Anticancer Activity
Recent studies have indicated that compounds featuring oxazole rings exhibit promising anticancer properties. For instance, the presence of a trimethoxyphenyl group has been associated with enhanced antiproliferative effects.
Case Study: Antiproliferative Effects
A study examining various derivatives of oxazole compounds found that those similar to 5-acetyl-3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-4-carbonitrile demonstrated significant growth inhibition in cancer cell lines. The IC50 values for these compounds ranged from to against HeLa and HepG2 cells respectively .
The mechanism underlying the anticancer activity involves disruption of microtubule assembly and induction of apoptosis. The compound's ability to induce G2/M cell cycle arrest has been observed in various studies .
Antimicrobial Activity
The antimicrobial properties of 5-acetyl-3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-4-carbonitrile have also been explored.
Efficacy Against Bacterial Strains
Research has shown that derivatives of oxazole exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:
Q & A
Q. What synthetic methodologies are reported for the preparation of 5-acetyl-3-(2,4,6-trimethoxyphenyl)-1,2-oxazole-4-carbonitrile, and how can reaction conditions be optimized?
The compound is synthesized via a [3+2] cycloaddition reaction between 2,4,6-trimethoxybenzonitrile oxide (7a ) and (E)-3-benzoylamino-4-cyano-2-oxo-3-butene (4 ) in dichloromethane under reflux for 6 hours, yielding 47% after ethanol trituration . Optimization strategies include:
- Solvent selection : Testing polar aprotic solvents (e.g., acetonitrile) to improve cycloaddition efficiency.
- Catalyst screening : Exploring Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Temperature control : Lowering reaction temperatures to reduce side products.
Q. What analytical techniques are critical for characterizing this compound, and how are they applied?
Key characterization methods include:
- ¹H/¹³C NMR : Confirms substituent positions (e.g., acetyl CH₃ at δ 2.72, trimethoxyphenyl protons at δ 6.21) .
- Elemental analysis : Validates purity (e.g., C: 59.91% vs. calculated 59.60%) .
- Melting point determination : 148–149°C (ethanol recrystallization) to assess crystallinity .
Q. How does the compound react under varying pH or solvent conditions?
While direct data is limited, structural analogs (e.g., isoxazole derivatives) show sensitivity to acidic/basic conditions due to the oxazole ring’s instability. Testing in buffered aqueous systems (pH 2–12) with HPLC monitoring is recommended to track degradation pathways .
Q. What preliminary biological activities have been reported for this compound?
In herbicidal assays, derivatives with the 2,4,6-trimethoxyphenyl group exhibit activity against dicotyledonous plants (e.g., rape) but weak efficacy against monocots (e.g., barnyard grass). This selectivity may arise from differences in plant metabolic pathways .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
SHELXL refinement (via SHELX suite) is ideal for high-resolution crystallographic data. Challenges include:
Q. What structure-activity relationships (SAR) explain the herbicidal selectivity of this compound?
The 2,4,6-trimethoxyphenyl moiety enhances lipophilicity, promoting uptake in broadleaf plants. Modifications to the acetyl group (e.g., replacing with bulkier substituents) may improve barnyard grass activity by altering membrane permeability .
Q. How can reaction yields be improved while maintaining regioselectivity?
- Microwave-assisted synthesis : Reduces reaction time and side products.
- Flow chemistry : Enhances mixing and heat transfer for exothermic cycloadditions .
- In situ nitrile oxide generation : Minimizes intermediate decomposition .
Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular docking : Screen against plant acetolactate synthase (ALS) to rationalize herbicidal activity .
Q. How can contradictory bioactivity data between studies be systematically addressed?
- Dose-response assays : Establish IC₅₀ values under standardized conditions (e.g., light exposure, soil type).
- Metabolite profiling : Identify degradation products that may influence activity .
Q. What strategies mitigate regioselectivity challenges during isoxazole formation?
- Steric directing groups : Introduce substituents on the dipolarophile to favor desired cycloaddition pathways.
- Kinetic vs. thermodynamic control : Adjust reaction temperature to favor the dominant product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
